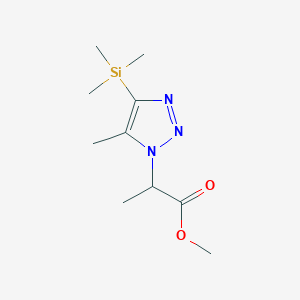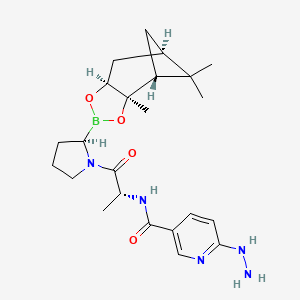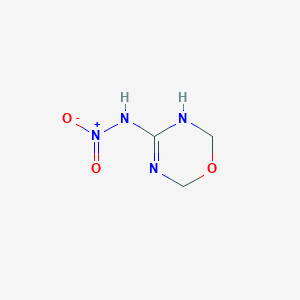
3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine is a chemical compound with the molecular formula C₄H₈N₄O₃
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving the nitration of appropriate precursors. One common method involves the reaction of 3,6-dihydro-2H-1,3,5-oxadiazin-4-amine with nitric acid under controlled conditions to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the production of 3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine typically involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: Substitution reactions can occur at various positions on the oxadiazine ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxo derivatives of the compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Different functionalized derivatives based on the substituents introduced.
Scientific Research Applications
3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is used in studies related to enzyme inhibition and biochemical pathways.
Industry: It is used in the production of insecticides and other agrochemicals.
Mechanism of Action
The mechanism by which 3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine exerts its effects involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often interacting with enzymes or receptors to modulate their function. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine: A methylated derivative with similar properties but different reactivity.
Thiamethoxam: An insecticide that contains the oxadiazine ring structure.
Uniqueness: 3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine is unique in its specific arrangement of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C3H6N4O3 |
|---|---|
Molecular Weight |
146.11 g/mol |
IUPAC Name |
N-(3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide |
InChI |
InChI=1S/C3H6N4O3/c8-7(9)6-3-4-1-10-2-5-3/h1-2H2,(H2,4,5,6) |
InChI Key |
WHDVTHIOPKCRGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCO1)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


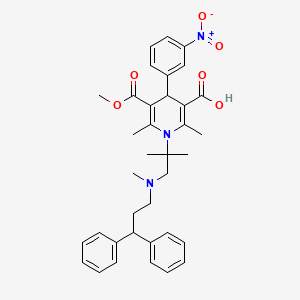

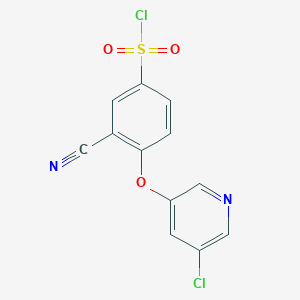
![3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide](/img/structure/B15355016.png)
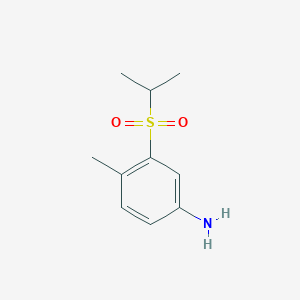
![Diethoxymethyl-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15355037.png)
![trans-3-[4-Acetyloxy-3-methoxyphenyl]-2-propenoyl chloride](/img/structure/B15355043.png)
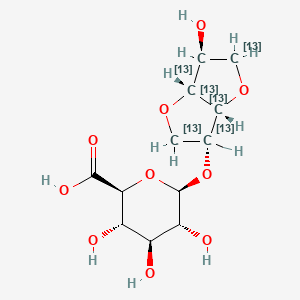
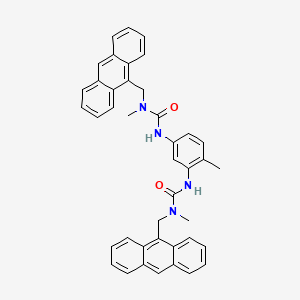
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15355055.png)
![7,10-O-Bis{[(2,2,2,-trichloroethyl)oxy]carbonyl} Docetaxel-d9](/img/structure/B15355057.png)

